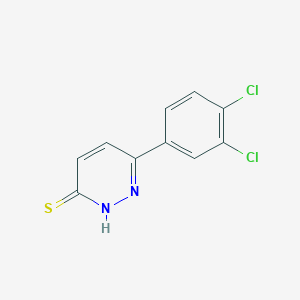

6-(3,4-dichlorophenyl)pyridazine-3(2H)-thione

Beschreibung

6-(3,4-Dichlorophenyl)pyridazine-3(2H)-thione is a sulfur-containing heterocyclic compound featuring a pyridazine core substituted with a 3,4-dichlorophenyl group at position 6 and a thione group at position 2. Its synthesis involves the reaction of 6-(3,4-dichlorophenyl)-3-chloropyridazine (compound 7) with thiourea in dry xylene, yielding the thione derivative (compound 11) through nucleophilic substitution . Structural confirmation was achieved via reactivity studies: treatment with dimethyl sulfate or benzyl chloride produced sulfanyl derivatives (12a and 12b), validating the thione’s position and reactivity .

Eigenschaften

IUPAC Name |

3-(3,4-dichlorophenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2S/c11-7-2-1-6(5-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFVCHNSCQSAGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNC(=S)C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437273 | |

| Record name | CTK2A0285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650635-00-0 | |

| Record name | 6-(3,4-Dichlorophenyl)-3(2H)-pyridazinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=650635-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CTK2A0285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dichlorophenyl)pyridazine-3(2H)-thione typically involves the reaction of 3,4-dichlorobenzoyl chloride with hydrazine hydrate to form 3,4-dichlorophenylhydrazine. This intermediate is then cyclized with carbon disulfide under basic conditions to yield the desired pyridazine-3(2H)-thione compound. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3,4-Dichlorophenyl)pyridazine-3(2H)-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding pyridazine-3(2H)-thiol.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Pyridazine-3(2H)-thiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds, including 6-(3,4-dichlorophenyl)pyridazine-3(2H)-thione, exhibit significant antimicrobial properties. In studies, these compounds were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition against these pathogens, suggesting its potential as an antibacterial agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that derivatives of pyridazine can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Specifically, the thione derivative exhibited a favorable COX-2/COX-1 selectivity ratio, indicating its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

Recent research has focused on the anticancer potential of pyridazine derivatives. Compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. This suggests that further development of this class of compounds could lead to new cancer therapies .

Synthesis of Novel Compounds

The synthesis of this compound involves several chemical reactions that allow for the creation of diverse derivatives with tailored properties. For example, the compound can be synthesized through the reaction of thiourea with appropriate pyridazine precursors under specific conditions . This versatility makes it a valuable intermediate in organic synthesis.

Development of Heterocyclic Compounds

This thione derivative serves as a precursor for synthesizing more complex heterocyclic compounds. Researchers have utilized it to create multi-ring structures that exhibit enhanced biological activities and improved pharmacological profiles . Such synthetic pathways highlight its significance in developing new drugs and therapeutic agents.

Photophysical Properties

Studies have explored the photophysical properties of this compound for potential applications in materials science. Its ability to absorb light and emit fluorescence can be harnessed in developing sensors or light-emitting devices . The compound's electronic properties make it suitable for applications in organic electronics.

Dye Applications

Due to its vibrant color and stability, this compound may also find applications as a dye or pigment in various industries, including textiles and coatings. The structural features contribute to its colorfastness and resistance to degradation under UV light .

Wirkmechanismus

The mechanism of action of 6-(3,4-dichlorophenyl)pyridazine-3(2H)-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- The thione group in pyridazine-thiones facilitates interactions with enzymes or microbial targets via sulfur-mediated bonding, similar to oxadiazole-thiones .

- Dichlorophenyl-substituted compounds (target compound, ) exhibit enhanced bioactivity compared to non-halogenated analogs, likely due to increased lipophilicity and metabolic stability.

- Pyridazinones () and quinazolines () demonstrate divergent biological roles, emphasizing the impact of core heterocycle size and substituent positioning.

Physicochemical Properties

Notes:

- The target compound’s higher LogP compared to oxadiazole-thiones reflects the dichlorophenyl group’s strong hydrophobic contribution.

- Pyrimidine-thiones () exhibit reduced solubility due to additional aromatic substituents.

Biologische Aktivität

6-(3,4-Dichlorophenyl)pyridazine-3(2H)-thione is a heterocyclic compound that belongs to the pyridazine family. It is characterized by a pyridazine ring with a thione group at the 3-position and a 3,4-dichlorophenyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Properties

Research indicates that compounds in the pyridazine class, including this compound, exhibit significant antimicrobial activity. In particular, studies have shown effectiveness against various bacterial strains. For instance, derivatives of pyridazine have demonstrated inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for these compounds typically ranges from 40 to 50 µg/mL, comparable to standard antibiotics .

Antifungal Activity

The antifungal potential of this compound has also been explored. Pyridazine derivatives have shown activity against fungal strains like Candida albicans, suggesting a broad spectrum of action . The mechanisms of action may involve disruption of fungal cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Recent studies have evaluated its efficacy against various human cancer cell lines, including breast and ovarian cancers. The compound has been found to induce apoptosis and inhibit cell proliferation in vitro .

Case Study: Anticancer Mechanism

In a study focusing on non-fused 3,6-disubstituted pyridazines, it was reported that these compounds could act as inhibitors of cyclin-dependent kinases (CDK), particularly CDK2. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells . The binding interactions within the CDK2 active site have been analyzed using molecular docking studies, confirming the potential of these compounds as therapeutic agents.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission .

- Cell Cycle Regulation : By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle in cancer cells .

- Membrane Disruption : In antimicrobial applications, it may compromise microbial cell membranes leading to cell death .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 6-(3-Chlorophenyl)pyridazine-3(2H)-thione | Antimicrobial, anticancer | Exhibits similar mechanisms; lower potency noted |

| 6-(4-Chlorophenyl)pyridazine-3(2H)-thione | Antimicrobial | Different substitution affects reactivity |

| 6-(3-Fluorophenyl)pyridazine-3(2H)-thione | Anticancer | Demonstrates varied efficacy based on substitution |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(3,4-dichlorophenyl)pyridazine-3(2H)-thione?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, reacting 5-chloro-6-phenylpyridazin-3(2H)-one with halides in acetone using anhydrous potassium carbonate as a base (similar to the procedure in ). Alternatively, Mannich reactions with piperidine derivatives under reflux conditions in ethanol have been employed for structurally related dichlorophenyl-oxadiazole-thiones .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- X-ray crystallography resolves molecular geometry and confirms substituent positions (e.g., single-crystal studies in ).

- NMR spectroscopy (¹H/¹³C) identifies proton environments and aromatic substitution patterns.

- IR spectroscopy verifies thione (C=S) and pyridazine ring vibrations .

Q. How is the reactivity of the thione group exploited in further functionalization?

- Methodological Answer : The thione moiety can undergo alkylation, acylation, or cycloaddition. For instance, treatment with formaldehyde and amines under Mannich conditions introduces aminoalkyl side chains, as demonstrated in oxadiazole-thione derivatives (). Monitoring reactions via TLC (petroleum ether/ethyl acetate eluent) ensures progress .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., acetone) improve halide reactivity in substitution reactions .

- Catalyst use : Sodium acetate or K₂CO₃ enhances cyclocondensation efficiency .

- Temperature control : Reflux conditions (e.g., 80°C in ethanol) balance reaction rate and byproduct suppression .

- Data-driven approach : Compare yields from (room temperature) vs. (reflux) to identify optimal parameters.

Q. What strategies are recommended for evaluating biological activity in antimicrobial assays?

- Methodological Answer :

- Test organisms : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, alongside fungal strains (e.g., C. albicans).

- Assay design : Employ broth microdilution (MIC determination) and time-kill studies. Reference similar triazole-thiones with reported antifungal activity ().

- Controls : Include standard antibiotics (e.g., fluconazole) and solvent controls to validate results .

Q. How can instability or decomposition of the compound during storage be mitigated?

- Methodological Answer :

- Storage conditions : Use airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Stability testing : Monitor degradation via HPLC over time (e.g., C18 column, acetonitrile/water mobile phase).

- Waste handling : Follow protocols in for segregating reactive byproducts to avoid contamination .

Q. What analytical challenges arise in characterizing impurities, and how are they resolved?

- Methodological Answer :

- HPLC-MS : Identifies low-abundance impurities (e.g., unreacted starting materials).

- Preparative TLC : Isolates minor byproducts using petroleum ether/ethyl acetate (1:1) as in .

- DSC/TGA : Assesses thermal stability and detects polymorphic forms .

Q. How should contradictory data from different synthesis methods be reconciled?

- Methodological Answer :

- Variable analysis : Compare reaction conditions (e.g., uses acetone/K₂CO₃, while employs ethanol/piperidine). Differences in solvent polarity and base strength may explain yield discrepancies.

- Statistical tools : Apply ANOVA to evaluate the significance of parameter variations (e.g., temperature, catalyst) .

Q. What computational methods aid in predicting biological targets or reactivity?

- Methodological Answer :

- Molecular docking : Screen against fungal cytochrome P450 (CYP51) using AutoDock Vina.

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to model electrophilic sites for functionalization.

- MD simulations : Assess binding stability in aqueous environments (refer to computational frameworks in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.